Cas no 3318-61-4 (1-Phenylpentane-2,4-dione)

1-Phenylpentane-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 1-Phenylpentane-2,4-dione
- 1-PHENYL-2,4-PENTANEDIONE
- 2,4-Pentanedione,1-phenyl-
- 1-phenyl-2,4-pentadione
- 1-Phenyl-2,4-pentandion
- 1-Phenyl-pentan-2,4-dion
- 1-phenyl-pentane-2,4-dione
- 2,4-Pentanedione,1-phenyl
- 3-phenylacetylacetone
- AB91928
- 2,4-Pentanedione, 1-phenyl-
- MFCD00048231
- AKOS006274592
- 3318-61-4
- EN300-154695
- A821652
- NS00029430
- Z1198148922
- EINECS 222-015-3
- FT-0600320
- SCHEMBL1535041
- DTXSID0062973
- 1-Phenyl acetylacetone
- AS-30940
- DB-005755
- DTXCID8038645
-
- MDL: MFCD00048231
- インチ: InChI=1S/C11H12O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
- InChIKey: NROOHYGFTHTDFF-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CC(=O)CC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 176.08400
- どういたいしつりょう: 176.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1A^2
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.061±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 150-153 ºC
- フラッシュポイント: 103.2±17.4 ºC,
- 屈折率: 1.511
- ようかいど: 微溶性(1.9 g/l)(25ºC)、
- PSA: 34.14000
- LogP: 1.77730
1-Phenylpentane-2,4-dione セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
1-Phenylpentane-2,4-dione 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1-Phenylpentane-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-154695-0.5g |
1-phenylpentane-2,4-dione |
3318-61-4 | 95.0% | 0.5g |
$90.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25835-1g |
1-Phenylpentane-2,4-dione |
3318-61-4 | 98% | 1g |
¥863.0 | 2024-07-18 | |
Alichem | A019108765-250mg |
1-Phenylpentane-2,4-dione |
3318-61-4 | 95% | 250mg |
$274.32 | 2023-09-02 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09969-5g |
1-PHENYLPENTANE-2,4-DIONE |
3318-61-4 | 95% | 5g |
$850 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25835-250mg |
1-Phenylpentane-2,4-dione |
3318-61-4 | 98% | 250mg |
¥346.0 | 2024-07-18 | |
abcr | AB450634-250 mg |
1-Phenylpentane-2,4-dione; . |
3318-61-4 | 250MG |
€134.00 | 2023-07-18 | ||
abcr | AB450634-5 g |
1-Phenylpentane-2,4-dione; . |
3318-61-4 | 5g |
€883.50 | 2023-07-18 | ||
Enamine | EN300-154695-2.5g |
1-phenylpentane-2,4-dione |
3318-61-4 | 95.0% | 2.5g |
$254.0 | 2025-03-21 | |
Aaron | AR00CB19-100mg |
1-Phenyl-2,4-pentanedione |
3318-61-4 | 98% | 100mg |
$31.00 | 2025-01-24 | |
Enamine | EN300-154695-250mg |
1-phenylpentane-2,4-dione |
3318-61-4 | 95.0% | 250mg |
$57.0 | 2023-09-25 |
1-Phenylpentane-2,4-dione 関連文献
-
Zhongyan Hu,Jinhuan Dong,Yang Men,Yifei Li,Xianxiu Xu Chem. Commun. 2017 53 1739
-
Jean-Hubert Olivier,Jack Harrowfield,Raymond Ziessel Chem. Commun. 2011 47 11176
-
D. J. Brown,B. T. England J. Chem. Soc. C 1971 250
-
Xiaonan Shi,Yan He,Xinying Zhang,Xuesen Fan Org. Chem. Front. 2017 4 1967
1-Phenylpentane-2,4-dioneに関する追加情報
Introduction to 1-Phenylpentane-2,4-dione (CAS No: 3318-61-4)
1-Phenylpentane-2,4-dione, identified by the Chemical Abstracts Service Number (CAS No) 3318-61-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic diketone exhibits a unique molecular structure that has garnered attention for its potential applications in synthetic chemistry, material science, and as a precursor in the development of bioactive molecules. The compound’s phenyl and pentane backbone, combined with the diketone functional groups, imparts distinct reactivity and physical properties that make it a valuable intermediate in various chemical transformations.
The molecular formula of 1-Phenylpentane-2,4-dione is C10H12O2, reflecting its composition of ten carbon atoms, twelve hydrogen atoms, and two oxygen atoms arranged in a conjugated system. This arrangement contributes to its stability and versatility in chemical reactions. The presence of both phenyl and diketone groups allows for diverse functionalization pathways, making it a versatile building block for more complex molecular architectures.
In recent years, 1-Phenylpentane-2,4-dione has been explored in the context of drug discovery and development. Its structural features suggest potential bioactivity, particularly in the modulation of enzymatic pathways and as a scaffold for designing novel therapeutic agents. Researchers have been particularly interested in its ability to act as a precursor for heterocyclic compounds, which are widely recognized for their pharmacological properties. The compound’s reactivity at the carbonyl groups enables it to participate in condensation reactions, Michael additions, and other transformations that are pivotal in medicinal chemistry.
One of the most compelling aspects of 1-Phenylpentane-2,4-dione is its role in the synthesis of chiral molecules. The asymmetry introduced by the phenyl group provides an opportunity to develop enantiomerically pure compounds, which are often required for optimal pharmacological efficacy. This has led to investigations into asymmetric synthesis methods that leverage this compound as a key intermediate. Advances in catalytic asymmetric transformations have enabled more efficient and scalable production of enantiomerically enriched derivatives, opening new avenues for drug development.
The compound’s applications extend beyond pharmaceuticals into materials science. Its ability to form stable complexes with metal ions has been explored for the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential uses in catalysis, gas storage, and separation technologies. The conjugated system of 1-Phenylpentane-2,4-dione also lends itself to applications in organic electronics, where such molecules can serve as components in light-emitting diodes (LEDs) and photovoltaic cells due to their electronic properties.
Recent studies have highlighted the compound’s utility in polymer chemistry. Researchers have demonstrated its incorporation into polymeric matrices to enhance thermal stability and mechanical properties. The diketone groups can undergo polymerization reactions or react with other monomers to form cross-linked networks with tailored characteristics. This has implications for creating advanced materials with specific functionalities for industrial applications.
The synthesis of 1-Phenylpentane-2,4-dione itself has been optimized through various methodologies. Traditional approaches involve the condensation of acetophenone with diethyl malonate or similar diketones under acidic or basic conditions. However, modern synthetic techniques have introduced more efficient routes, including transition-metal-catalyzed reactions that offer higher yields and selectivity. These advancements have made the compound more accessible for research purposes.
In terms of industrial production, 1-Phenylpentane-2,4-dione is typically synthesized on a multi-kilogram scale using established chemical processes. Quality control measures are crucial to ensure consistency in purity and reactivity. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the compound’s integrity before it is used in further applications.
The safety profile of 1-Phenylpentane-2,4-dione is another important consideration. While not classified as a hazardous material under standard regulations, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE), including gloves and safety goggles, is recommended when working with this compound in laboratory settings. Storage conditions should also be maintained to prevent degradation.
The future prospects for 1-Phenylpentane-2,4-dione are promising given its diverse utility across multiple scientific disciplines. Ongoing research aims to uncover new synthetic pathways and expand its applications in drug discovery and materials science. Collaborative efforts between chemists, biologists, and engineers will likely drive innovation by leveraging this versatile intermediate.
In conclusion,1-Phenylpentane-2,4-dione (CAS No: 3318-61-4) represents a cornerstone compound with broad implications in chemistry and related fields. Its unique structural features enable a wide range of applications from pharmaceutical intermediates to advanced materials. As research continues to evolve,the potential uses for this compound will undoubtedly expand,further solidifying its importance in scientific endeavors.
3318-61-4 (1-Phenylpentane-2,4-dione) 関連製品
- 102-04-5(1,3-Diphenyl-2-propanone)
- 1007-32-5(1-Phenyl-2-butanone)
- 2550-26-7(4-phenylbutan-2-one)
- 2096-86-8(4-Methylphenylacetone)
- 25870-62-6(1-Phenyl-2-hexanone)
- 18328-11-5(4-Phenylbutanal)
- 6683-92-7(1-Phenyl-2-pentanone)
- 20795-51-1(1-Phenylpentan-3-one)
- 29898-25-7(1-Phenyl-3-hexanone)
- 5349-62-2(4-Methyl-1-phenyl-2-pentanone)
